6-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
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Overview
Description
6-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with fluorine, trifluoromethyl, and a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoropyridine and trifluoromethyl-substituted reagents.
Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the reaction of the pyridine derivative with a boron reagent, such as bis(pinacolato)diboron, under catalytic conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium carbonate, in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The dioxaborolane group is a versatile moiety for Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) can be used under anhydrous conditions.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium phosphate) in an organic solvent (e.g., toluene) under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound.
Scientific Research Applications
6-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-(trifluoromethyl)pyridine: Lacks the dioxaborolane group, making it less versatile for coupling reactions.
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine: Lacks the fluorine substitution, which may affect its reactivity and applications.
Uniqueness
6-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is unique due to the presence of all three functional groups (fluorine, trifluoromethyl, and dioxaborolane), which confer distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H14BF4NO2 |
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Molecular Weight |
291.05 g/mol |
IUPAC Name |
6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H14BF4NO2/c1-10(2)11(3,4)20-13(19-10)7-5-6-8(14)18-9(7)12(15,16)17/h5-6H,1-4H3 |
InChI Key |
IHMBIIRUIXGRRI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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